molecular formula C12H14N2O · HCl B195843 Benzenemethanol, 3-(1H-imidazol-4-ylmethyl)-2-methyl- CAS No. 115664-37-4

Benzenemethanol, 3-(1H-imidazol-4-ylmethyl)-2-methyl-

Cat. No.: B195843
CAS No.: 115664-37-4
M. Wt: 202.25 g/mol
InChI Key: RDAWYMFVGHLOAF-UHFFFAOYSA-N
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Description

Benzenemethanol, 3-(1H-imidazol-4-ylmethyl)-2-methyl- is a substituted aromatic alcohol characterized by a benzene ring with a hydroxymethyl (-CH2OH) group, a methyl group at the 2-position, and an imidazole moiety linked via a methylene bridge at the 3-position.

Properties

IUPAC Name

[3-(1H-imidazol-5-ylmethyl)-2-methylphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9-10(3-2-4-11(9)7-15)5-12-6-13-8-14-12/h2-4,6,8,15H,5,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAWYMFVGHLOAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1CO)CC2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567303
Record name {3-[(1H-Imidazol-5-yl)methyl]-2-methylphenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115664-37-4
Record name {3-[(1H-Imidazol-5-yl)methyl]-2-methylphenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzenemethanol, 3-(1H-imidazol-4-ylmethyl)-2-methyl-, also known as 3-hydroxydetomidine, is a compound with significant biological activity attributed to its imidazole moiety. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C12H14N2O
  • Molecular Weight : 218.25 g/mol
  • CAS Number : 103573-92-8
  • InChI Key : FSLVBXCLXDGFRE-UHFFFAOYSA-N

The biological activity of imidazole compounds, including benzenemethanol derivatives, is primarily due to their ability to interact with various biological targets:

  • Binding Affinity : Imidazoles can form hydrogen bonds and interact with pi electrons, enhancing their binding capabilities to enzymes and receptors.
  • Biochemical Pathways : These compounds are involved in numerous biochemical processes, influencing cellular functions through modulation of enzyme activity and receptor signaling pathways.

Pharmacological Activities

Research has highlighted several key pharmacological activities associated with benzenemethanol, 3-(1H-imidazol-4-ylmethyl)-2-methyl-:

  • Antimicrobial Activity : Studies indicate that imidazole derivatives exhibit antimicrobial properties against various pathogens. For instance, related compounds have shown higher activity against yeasts compared to bacteria .
  • Antimalarial Potential : The compound's structure suggests potential efficacy against malaria, particularly through inhibition of dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drug development .
  • Cytotoxic Effects : Some studies have reported cytotoxicity in cancer cell lines, indicating a potential role in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against yeasts; variable against bacteria
AntimalarialInhibits DHODH; potential for malaria treatment
CytotoxicityInduces cell death in cancer cell lines
Enzyme InhibitionModulates activity of various enzymes

Detailed Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of various benzimidazole derivatives, revealing that some compounds exhibited significant activity against yeast strains, suggesting a similar potential for benzenemethanol derivatives .
  • Antimalarial Research :
    • Research focused on the role of DHODH inhibitors in malaria treatment demonstrated that compounds with imidazole structures could effectively inhibit Plasmodium species growth in vitro, supporting the hypothesis that benzenemethanol may share similar properties .
  • Cytotoxicity Assessments :
    • Investigations into the cytotoxic effects of related compounds indicated that certain imidazole derivatives could induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key structural motifs can be compared to the following analogs:

Table 1: Structural Comparison of Benzenemethanol Derivatives and Related Compounds
Compound Name Substituents (Position) Molecular Formula Key Features Reference
Benzenemethanol, α-phenyl- Phenyl (-C6H5) at α-position C13H12O Simpler structure; lacks heterocyclic imidazole, reducing hydrogen bonding potential .
(4-(6-Nitro-1H-benzimidazol-2-yl)phenyl)methanol Benzimidazole at para-position, nitro group C14H11N3O3 Nitro group enhances electron-withdrawing effects; benzimidazole core may confer biological activity .
Benzoic acid, 3-(1H-imidazol-5-ylmethyl)-2-methyl- Carboxylic acid at 3-position, imidazole C12H12N2O2 Carboxylic acid increases polarity and acidity compared to benzenemethanol .
Benzenemethanol, 3-[(6-methyl-2-pyrazinyl)oxy]- Pyrazine ring (N-heterocycle) at 3-position C12H12N2O2 Pyrazine replaces imidazole, altering electronic properties and binding interactions .

Physicochemical and Functional Differences

  • Hydrogen Bonding Capacity: The imidazole group in the target compound provides two nitrogen atoms capable of acting as hydrogen bond donors/acceptors, unlike the pyrazine or phenyl substituents in analogs .
  • Polarity: The hydroxymethyl group increases hydrophilicity compared to non-polar substituents (e.g., methyl or phenyl groups). However, the benzoic acid analog (C12H12N2O2) is more polar due to its carboxylate group .
  • Steric Effects: The 2-methyl group in the target compound may hinder rotational freedom or enzyme binding compared to unsubstituted analogs like α-phenylbenzenemethanol .

Q & A

Basic Question: What are the recommended synthetic methodologies for Benzenemethanol, 3-(1H-imidazol-4-ylmethyl)-2-methyl-?

Answer:
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Sulfonylation : Reaction of imidazole precursors with benzenesulfonyl chloride in anhydrous THF, using sodium hydride as a base to activate the imidazole ring .
  • Lithiation and Acylation : At −78°C, tert-butyllithium is used to deprotonate the sulfonylated intermediate, followed by reaction with acyl chlorides (e.g., 3,4,5-trimethoxybenzoyl chloride) to introduce ketone functionalities .
  • Purification : Flash column chromatography (hexane:ethyl acetate gradients) or recrystallization (water/methanol) yields pure products with reported yields of 40%–95% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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